(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride
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Overview
Description
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . This compound is known for its unique structure, which includes an indene ring system with an aminomethyl group and a hydroxymethyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride typically involves several steps. One common synthetic route includes the reduction of a corresponding nitro compound followed by a reductive amination process. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain enzymatic activities or receptor functions .
Comparison with Similar Compounds
Similar compounds to (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride include other indene derivatives and compounds with aminomethyl groups. Some examples are:
2-(aminomethyl)indene: Similar structure but lacks the hydroxymethyl group.
2-(hydroxymethyl)indene: Similar structure but lacks the aminomethyl group.
2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol: The base compound without the hydrochloride salt.
The uniqueness of this compound lies in its combined aminomethyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11;/h1-4,13H,5-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVNSZUDKWQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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